molecular formula C10H17NO2 B1492564 Ethyl 2-aminospiro[3.3]heptane-2-carboxylate CAS No. 2098045-26-0

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Cat. No.: B1492564
CAS No.: 2098045-26-0
M. Wt: 183.25 g/mol
InChI Key: AQEUFYYGEDPHLC-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Stereochemical Analysis

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate (CAS 2241141-33-1) is a bicyclic compound featuring a spiro[3.3]heptane core with two substituents: an ethyl ester group and a primary amine. The spiro junction connects two cyclohexane moieties, each containing six-membered rings fused at a single carbon atom (C2). The molecule’s stereochemistry is defined by the configuration of the spiro carbon (C2), which exhibits tetrahedral geometry with four distinct substituents: the ethyl ester, the amine group, and two cyclohexane rings.

The stereochemical analysis reveals that the spiro carbon adopts a chiral center due to the non-equivalent substituents. This chirality arises from the asymmetric arrangement of the ethyl ester, amine, and the two cyclohexane rings. While the parent spiro[3.3]heptane scaffold is achiral, the introduction of the amine and ester groups at C2 creates a stereogenic center. The compound exists as two enantiomers, distinguished by the (R) and (S) configurations at C2.

Key Structural Features
Feature Description
Spirocyclic Core Two cyclohexane rings fused at C2, forming a rigid bicyclic framework.
Substituents Ethyl ester (C2) and primary amine (C2) attached to the spiro carbon.
Stereochemistry Chiral center at C2 with four distinct groups: ester, amine, and two rings.

The presence of the amine and ester groups enables further functionalization, making this compound a versatile intermediate in medicinal chemistry.

Comparative Analysis with Spiro[3.3]heptane Derivatives

This compound differs structurally and functionally from other spiro[3.3]heptane derivatives. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Spiro[3.3]heptane Derivatives
Compound Substituents at C2/C6 Molecular Weight Key Applications
This compound Ethyl ester (C2), primary amine (C2) 219.71 g/mol Enzyme probes, drug intermediates
Ethyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate Ethyl ester (C2), Boc-protected amine (C6) 283.37 g/mol Protected amines for synthesis
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid Carboxylic acids (C2 and C6) 199.21 g/mol Dipeptide mimics, enzyme inhibitors

Key Differences :

  • Substitution Pattern : this compound has substituents exclusively at C2, whereas derivatives like 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid have substituents at both C2 and C6.
  • Functional Group Reactivity : The unprotected amine in this compound is more reactive than Boc-protected amines, enabling direct coupling reactions.
  • Core Rigidity : The spiro[3.3]heptane core maintains consistent rigidity across derivatives, but substituent positioning influences conformational flexibility.

X-ray Crystallographic Studies of Spirocyclic Core

X-ray crystallography has been employed to elucidate the spatial arrangement of spiro[3.3]heptane derivatives. While direct crystallographic data for this compound is limited, studies on analogous compounds provide insights into the spiro core’s geometry:

  • Spiro Carbon Geometry : The spiro carbon (C2) adopts a tetrahedral arrangement, with bond angles deviating slightly from 109.5° due to ring strain.
  • Ring Conformations : The cyclohexane rings adopt chair conformations, minimizing steric hindrance between substituents.
  • Dihedral Angles : The dihedral angle between the two cyclohexane planes is approximately 130°, as observed in related spiro compounds.
Key Findings from Related Studies
Compound Dihedral Angle Substituent Positioning Reference
2,6-Dichlorospiro[3.3]heptane 130° Axial chlorines
Spiro[3.3]heptanone 125° Carbonyl group

These studies confirm that the spiro[3.3]heptane core maintains a non-planar, rigid geometry, which is critical for its use as a benzene bioisostere.

Conformational Dynamics via Computational Modeling

Computational methods, including molecular mechanics (MM) and density functional theory (DFT), have been used to model the conformational behavior of spiro[3.3]heptane derivatives. For this compound, key findings include:

  • Energy Barriers : The spiro core’s rigidity imposes high energy barriers to conformational interconversion, limiting rotational flexibility.
  • Torsion Angles : The ethyl ester and amine groups adopt anti-periplanar orientations to minimize steric clashes, as predicted by MM simulations.
  • Hydrogen Bonding : The primary amine can form intramolecular hydrogen bonds with the ester carbonyl, stabilizing specific conformers.
Table 2: Computational Results for Spirocyclic Systems
Parameter Value (this compound) Method
Energy barrier (C2) 15–20 kcal/mol MM (AMBER)
Torsion angle (N–C2–O) 120° ± 10° DFT (B3LYP)
Hydrogen bond strength 5–7 kcal/mol QM/MM

These results highlight the compound’s conformational rigidity, which is advantageous for maintaining targeted biological activity.

Properties

IUPAC Name

ethyl 2-aminospiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-8(12)10(11)6-9(7-10)4-3-5-9/h2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEUFYYGEDPHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-aminospiro[3.3]heptane-2-carboxylate typically involves the reaction of ethyl 2-oxospiro[3.3]heptane-2-carboxylate with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a catalyst or under thermal conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate serves as a promising scaffold in drug development due to its unique structural properties. The spirocyclic framework is recognized for its ability to mimic complex biological molecules, making it useful in the design of new pharmaceuticals.

Drug Design and Development

  • Bioisosterism : The compound has been studied as a bioisostere for traditional aromatic compounds, potentially offering improved pharmacokinetic properties. For instance, it has been incorporated into analogs of known drugs like Vorinostat, demonstrating effective inhibition of cancer cell lines while maintaining lower toxicity levels compared to their non-spirocyclic counterparts .
  • Hedgehog Signaling Pathway : Recent studies have shown that derivatives of this compound can inhibit the Hedgehog signaling pathway, which is crucial in various cancers. This inhibition was quantified using IC50 values, indicating significant activity at micromolar concentrations .

Synthetic Applications

The compound is not only valuable as a pharmacological agent but also as a versatile building block in organic synthesis.

Synthesis of Complex Molecules

  • This compound can be synthesized through multiple routes involving cyclization reactions between di-electrophiles and di-nucleophiles. These synthetic strategies facilitate the formation of various derivatives that can be further modified for specific applications .
  • The compound has been utilized in the synthesis of other spirocyclic compounds, highlighting its utility as an intermediate in the production of specialty chemicals and materials.

Case Studies

Several case studies illustrate the compound's applications in both research and industry.

Case Study: Inhibition Studies

A study evaluated the efficacy of this compound derivatives against human hepatocellular carcinoma cells (HepG2). The results indicated that spirocyclic analogs exhibited significant apoptotic effects compared to traditional compounds, suggesting that modifications to the spiro structure could enhance anticancer activity while reducing side effects .

Case Study: Structural Analysis

Research involving X-ray crystallography has confirmed the structural integrity of synthesized derivatives of this compound, providing insights into how structural variations impact biological activity and interactions with target proteins .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryDrug DesignBioisosteric replacements for existing drugs
Synthetic ChemistryBuilding Block for Complex MoleculesIntermediate in specialty chemical synthesis
Biological ResearchInhibition Studies on Cancer CellsEffective against Hedgehog signaling pathway
Structural AnalysisX-ray CrystallographyConfirmed structural integrity of derivatives

Mechanism of Action

The mechanism of action of ethyl 2-aminospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors TPSA (Ų)
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate 183.25 1.2 2 66.8
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 212.29 2.1 2 66.8
Ethyl spiro[3.3]heptane-2-carboxylate 168.24 1.8 0 26.3
6-Oxospiro[3.3]heptane-2-carboxylic acid 154.16 0.5 2 57.6

Biological Activity

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Structural Characteristics

This compound features a spirocyclic structure that contributes to its pharmacological properties. The spiro[3.3]heptane core is recognized as a saturated benzene bioisostere, which may influence its interaction with biological targets and metabolic stability .

Anticancer Properties

Recent studies have indicated that compounds with spirocyclic structures exhibit anticancer activities. For instance, analogs of this compound have shown promise in inducing apoptosis in cancer cell lines. In laboratory settings, specific concentrations of these analogs led to significant rates of early apoptotic cells, suggesting their potential as therapeutic agents in oncology .

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways critical for cell proliferation and survival. The Hippo pathway, known for its role in regulating organ size and tissue homeostasis, is one such pathway that has been implicated in the activity of similar compounds .

Inhibition of Type III Secretion System (T3SS)

Another area of interest is the compound's potential to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. This system is crucial for the virulence of certain Gram-negative pathogens, and compounds that can inhibit T3SS may serve as novel antibacterial agents . this compound could be evaluated for its effectiveness against such pathogens.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound analogs promoted caspase-dependent cell death in carcinoma cells, indicating their potential as anticancer therapeutics .
  • Metabolic Stability : The incorporation of spirocyclic structures has been shown to affect metabolic stability in human liver microsomes, with varying clearance rates observed among different analogs .

Data Table: Biological Activities and Properties

Property/ActivityValue/Observation
Apoptotic InductionSignificant at concentrations ≥ 50 μM
Metabolic StabilityCLint values vary; e.g., sonidegib (18) vs trans-76 (36)
T3SS InhibitionPotentially effective against EPEC/EHEC

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Ethyl 2-aminospiro[3.3]heptane-2-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodology : Utilize multi-step synthesis involving cyclopropanation and carboxylation. For example, tert-butyl spiro derivatives (e.g., ) are synthesized via cyclopropane ring-opening followed by esterification. Optimize reaction parameters (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural confirmation of this spiro compound?

  • Methodology : Assign stereochemistry using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, focusing on coupling constants and splitting patterns (e.g., spiro junction protons at δ 2.1–2.5 ppm, as in ). IR confirms ester carbonyl (C=O stretch ~1730 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. What computational methods (e.g., DFT) predict the stability and electronic properties of the spiro scaffold?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates bond angles, strain energy, and frontier molecular orbitals (HOMO-LUMO gap). Compare with X-ray crystallography data (if available) to validate spiro geometry. Use software like Gaussian or ORCA for simulations .

Advanced Research Questions

Q. How does the spirocyclic conformation influence intermolecular interactions in protein-ligand binding studies?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., MetAP2 in ). Compare with non-spiro analogs to evaluate rigidity-induced entropy-enthalpy trade-offs. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in crystallographic data for spiro compounds with multiple stereocenters?

  • Methodology : Use single-crystal X-ray diffraction with SHELX software ( ) for high-resolution structure determination. For ambiguous electron density, employ twin refinement or synchrotron radiation. Cross-validate with 1H^1 \text{H}-1H^1 \text{H} NOESY to confirm spatial proximity of substituents .

Q. How can fragment-based drug discovery (FBDD) leverage the spiro scaffold to design selective kinase inhibitors?

  • Methodology : Screen spiro fragments against kinase libraries using SPR or thermal shift assays. Optimize fragment hits via structure-activity relationship (SAR) studies, focusing on substituent effects (e.g., tert-butyl in ). Use cryo-EM or co-crystallization to map binding pockets .

Q. What are the challenges in scaling up enantioselective synthesis of this compound, and how can chiral catalysts address them?

  • Methodology : Employ asymmetric catalysis (e.g., chiral palladium complexes) for spirocenter formation. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. Use kinetic resolution to mitigate racemization during esterification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate
Reactant of Route 2
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

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